molecular formula C11H25NO3 B15239651 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol

Cat. No.: B15239651
M. Wt: 219.32 g/mol
InChI Key: QRCIPRVLWCZAED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol involves several steps. One common method includes the reaction of 4-methoxy-4-methylpentan-2-amine with ethylene oxide under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve bulk manufacturing processes, including the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy and methylpentan-2-yl groups contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical processes .

Comparison with Similar Compounds

2-{2-[(4-Methoxy-4-methylpentan-2-yl)amino]ethoxy}ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provide distinct chemical and biological properties .

Properties

Molecular Formula

C11H25NO3

Molecular Weight

219.32 g/mol

IUPAC Name

2-[2-[(4-methoxy-4-methylpentan-2-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C11H25NO3/c1-10(9-11(2,3)14-4)12-5-7-15-8-6-13/h10,12-13H,5-9H2,1-4H3

InChI Key

QRCIPRVLWCZAED-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NCCOCCO

Origin of Product

United States

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